A Technical Guide to the Physicochemical Properties of Butyl Acid Phosphate
A Technical Guide to the Physicochemical Properties of Butyl Acid Phosphate
Introduction
Butyl acid phosphate (BAP) is a versatile organophosphate compound widely utilized across various industrial and research sectors. It typically exists as a mixture of mono-butyl phosphate (MBP) and di-butyl phosphate (DBP), which dictates its overall properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of butyl acid phosphate, tailored for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this compound.
Core Physicochemical Properties
The fundamental characteristics of butyl acid phosphate are determined by its molecular structure and the relative proportions of its mono- and di-ester forms. The general CAS number for the mixture is 12788-93-1.[3][4]
Table 1: Chemical Identity and Structural Properties
| Property | Mono-butyl Phosphate (MBP) | Di-butyl Phosphate (DBP) | Typical Mixture |
| CAS Number | 1623-15-0[5][6] | 107-66-4[5][7][8] | 12788-93-1[3][4] |
| Molecular Formula | C4H11O4P[6][9] | C8H19O4P[7][8][9] | C4H10O.xH3O4P[3][4] |
| Molecular Weight | 154.10 g/mol [6] | 210.21 g/mol [7][8] | ~172.12 g/mol [3][4][10] |
| Appearance | Liquid[6] | Pale-amber to brown, odorless liquid[7][8] | Clear, colorless to white liquid or powder[1][3][10][11] |
Table 2: Key Physicochemical Data
| Property | Value | Notes and Conditions |
| Melting Point | -13 °C (DBP)[7][12] | The mixture may present as a powder with a melting point of 152-156°C.[3] |
| Boiling Point | 160-162 °C @ 15 Torr (Mixture)[3] | DBP decomposes at its boiling point under atmospheric pressure.[7][8] |
| Density / Specific Gravity | 1.120 - 1.125 g/cm³ @ 25°C (Mixture)[1] | For DBP, the density is approximately 1.06 g/mL at 20°C.[7][8][12] |
| Solubility | Water: Practically insoluble to moderately soluble.[3][9][10] | DBP has a reported solubility of 18 g/L at 20°C.[7][8] The mixture is soluble in methanol and N,N-Dimethylformamide.[3] |
| pKa | ~0.88 - 1.53 (DBP)[7][8] | This value indicates that dibutyl phosphate is a moderately strong acid. |
| LogP (Octanol/Water) | -0.9 to 0.9 | Varies with the ester form; DBP has a log Pow of -0.9.[5] |
| Flash Point | ~110 °C (230 °F) (Mixture)[1][11] | DBP has a higher flash point of 188°C.[7][12] |
| Vapor Pressure | 8.52 mmHg @ 25°C (Mixture)[4] |
Stability and Reactivity
Butyl acid phosphate is stable under normal storage conditions.[5] However, its reactivity profile is crucial for safe handling and application.
-
Incompatibilities: It is incompatible with strong bases and strong oxidizing agents.[5][7] Contact with alkaline materials can cause vigorous exothermic reactions.[7]
-
Corrosivity: As an acidic compound, it is corrosive to metals and tissues.[9][10] Reactions with metals can liberate flammable hydrogen gas.[7]
-
Hydrolysis: The ester linkages are susceptible to hydrolysis, a reaction catalyzed by both acids and bases. This process cleaves the butyl groups, sequentially forming dibutyl phosphate (from tributyl phosphate), monobutyl phosphate, and ultimately phosphoric acid.[13] This degradation is accelerated at higher temperatures.
Caption: Hydrolysis pathway of phosphate esters.
Experimental Protocols
A general method for preparing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride in the presence of a base like pyridine to neutralize the HCl byproduct.[14][15]
Methodology:
-
Preparation: Dry n-butyl alcohol, pyridine, and a solvent like benzene are added to a four-necked flask equipped with a stirrer, condenser, dropping funnel, and thermometer.
-
Cooling: The flask is cooled in an ice-salt bath to a temperature of -5°C.
-
Reactant Addition: Freshly distilled phosphorus oxychloride is added dropwise while maintaining the reaction temperature below 10°C with efficient stirring.
-
Reflux: After the addition is complete, the mixture is slowly heated and refluxed for several hours to ensure the reaction goes to completion.
-
Workup: The mixture is cooled, and water is added to dissolve the pyridine hydrochloride salt. The organic layer is separated.
-
Purification: The organic layer is washed with water until neutral and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed via distillation under reduced pressure.
-
Final Distillation: The final product, butyl phosphate, is collected by vacuum distillation at the appropriate temperature and pressure (e.g., 160-162°/15 mm Hg).[14]
Caption: Workflow for the synthesis of butyl phosphate.
High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative analysis of butyl phosphate. A reverse-phase method is commonly employed.
Methodology:
-
Standard Preparation: A stock solution of a butyl phosphate standard is prepared by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent. A series of calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample containing butyl phosphate is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter to remove particulates, and placed in an HPLC vial.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[16]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is common.[16][17]
-
Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[16][18]
-
Detection: As butyl phosphate lacks a strong chromophore, a Refractive Index (RI) detector is effective for its direct determination in aqueous solutions.[19][20] Alternatively, UV detection at a low wavelength (~205-210 nm) can be used.[16][18]
-
Column Temperature: Maintained at a constant temperature (e.g., 20-40°C) to ensure reproducible retention times.[16][18]
-
-
Analysis: The standards and samples are injected into the HPLC system. The peak area of butyl phosphate is measured and used to construct a calibration curve, from which the concentration in the unknown samples is determined.
Caption: General workflow for HPLC analysis.
Acid-Base Properties and Dissociation
The acidic nature of butyl acid phosphate is one of its most important chemical characteristics. The pKa value of the phosphate group determines its protonation state at a given pH. For dibutyl phosphate, with a pKa around 1.5, it will be predominantly deprotonated in most biological and neutral aqueous systems.[7][8] Monobutyl phosphate has two acidic protons with different pKa values. Understanding this relationship is critical for applications in buffers, formulation, and biological systems.
Caption: Deprotonation states of monobutyl phosphate.
References
- 1. ihanskorea.com [ihanskorea.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. echemi.com [echemi.com]
- 4. Phosphoric acid, butyl ester|lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibutyl phosphate | 107-66-4 [chemicalbook.com]
- 8. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BUTYL ACID PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. 107-66-4 CAS MSDS (Dibutyl phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
- 16. aurigeneservices.com [aurigeneservices.com]
- 17. Separation of Butyl butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. lmaleidykla.lt [lmaleidykla.lt]
- 19. akjournals.com [akjournals.com]
- 20. researchgate.net [researchgate.net]
